molecular formula C10H10N6O B1486744 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile CAS No. 1176514-70-7

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

Cat. No. B1486744
M. Wt: 230.23 g/mol
InChI Key: ADLXDOKHORVLBT-UHFFFAOYSA-N
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Description

“5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the construction of various organic molecules, particularly diverse heterocyclic scaffolds .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as reagents . A variety of approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . In one example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides access to fluorescent pyrazolo-pyrimidines .


Chemical Reactions Analysis

5-amino-pyrazoles, such as “5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile”, are known to undergo a variety of chemical reactions. For instance, they can react with α, β -unsaturated compounds to produce fluorescent pyrazolo-pyrimidines .

Scientific Research Applications

  • Scientific Field : Pharmaceutical Chemistry

    • Application : This compound is used in the design and synthesis of antimicrobial agents .
    • Method of Application : The compound is constructed from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which is used as the pivotal intermediate . The hybrid molecule is prepared via condensation of the carboxylic acid with ortho-phenylenediamine .
    • Results : The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
  • Scientific Field : Organic Chemistry

    • Application : Oxazoline-based ring structures are used in pharmaceuticals, industrial, natural product chemistry, polymers and so on .
    • Method of Application : Bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols . The reaction underwent smoothly in presence of ZnCl2 as Lewis acid catalyst under anaerobic conditions .
    • Results : Different dicyanobenzenes were analyzed, which afforded good yields .
  • Scientific Field : Cancer Research

    • Application : Pyrimidine derivatives, which share a similar structure with the compound , have been extensively studied for their anticancer activity .
    • Method of Application : The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been the focus of many studies . The synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives .
    • Results : Many novel pyrimidine derivatives have shown promising results in their anticancer activity . The review suggests that this research could assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .
  • Scientific Field : Medicinal Chemistry

    • Application : Aminopyrazoles, which are structurally similar to the compound you mentioned, have been studied as active agents in different therapeutic areas .
    • Method of Application : The design and structure-activity relationships of aminopyrazole-based compounds have been the focus of many studies .
    • Results : The most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, Pirtobrutinib, a reversible BTK inhibitor for the treatment of MCL, demonstrates the value of this scaffold for the development of new therapeutic agents .
  • Scientific Field : Pyrazolo[4,3-b]pyridine Derivatives

    • Application : Pyrazolo[4,3-b]pyridine derivatives, which share a similar structure with the compound , have been synthesized .
    • Method of Application : The synthesis of these derivatives is not detailed in the source .
    • Results : The results of this synthesis are not provided in the source .
  • Scientific Field : Organic Chemistry

    • Application : o-Aminopyrimidine aldehydes and ketones, which are structurally similar to the compound you mentioned, have been synthesized .
    • Method of Application : Barbituric acid is most often used as an oxo derivative of pyrimidine, chloroformylation of which gives 2,4,6-trichloropyrimidine-5-carbaldehyde . This compound easily participates in the reaction with amines to give amino derivatives .
    • Results : The remaining chlorine atoms in the obtained compounds can be replaced by other nucleophiles .

properties

IUPAC Name

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c1-2-7-3-8(17)15-10(14-7)16-9(12)6(4-11)5-13-16/h3,5H,2,12H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXDOKHORVLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
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5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 4
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 5
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

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